molecular formula C9H8ClNO B8033043 Quinolin-3-ol hydrochloride

Quinolin-3-ol hydrochloride

Cat. No.: B8033043
M. Wt: 181.62 g/mol
InChI Key: BOHDMKHEQAMOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-3-ol hydrochloride is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety. This compound is particularly significant due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-3-ol hydrochloride typically involves the functionalization of the quinoline scaffold. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . Another method is the Doebner-Miller reaction, which uses aniline and β-ketoesters under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as catalysts are gaining popularity . These methods not only improve yield but also reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Scientific Research Applications

Quinolin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Acts as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Investigated for its potential as an antimalarial, antibacterial, and anticancer agent.

    Industry: Used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of quinolin-3-ol hydrochloride varies depending on its application. In medicinal chemistry, it often targets enzymes and receptors involved in disease pathways. For example, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication in cancer cells . In biological systems, it can chelate metal ions, altering their availability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-3-ol hydrochloride is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to act as both a ligand for metal ions and an inhibitor for various enzymes makes it particularly versatile in scientific research .

Properties

IUPAC Name

quinolin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.ClH/c11-8-5-7-3-1-2-4-9(7)10-6-8;/h1-6,11H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHDMKHEQAMOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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